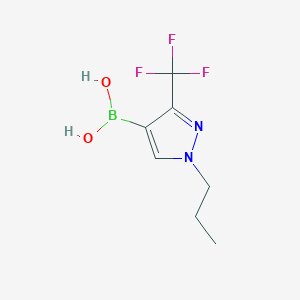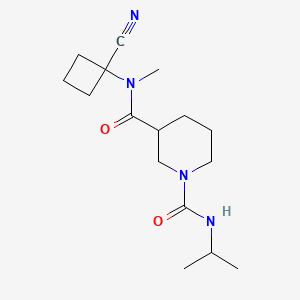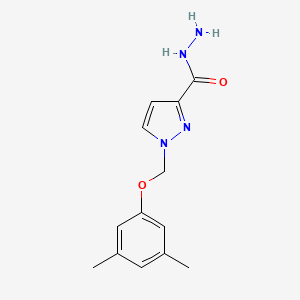![molecular formula C10H14ClF3N2O2 B2924070 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide CAS No. 2411283-63-9](/img/structure/B2924070.png)
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group and a trifluoroacetyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 1-(trifluoroacetyl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and carboxylic acid derivatives.
Oxidation and Reduction: The trifluoroacetyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides with different nucleophiles.
Hydrolysis: Amide and carboxylic acid derivatives.
Oxidation and Reduction: Various functionalized derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
- 1-trifluoroacetyl piperidine
- N-(2-chloroethyl)-N-methylacetamide
Uniqueness
2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide is unique due to the combination of its chloroacetamide and trifluoroacetyl-piperidine moieties. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O2/c11-5-8(17)15-6-7-3-1-2-4-16(7)9(18)10(12,13)14/h7H,1-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGGIFRMTFUSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)CCl)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Tert-butyl-6-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2923990.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)

![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)

![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)


